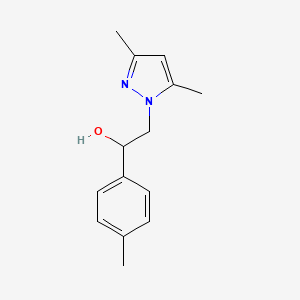

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylphenyl)ethan-1-ol

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylphenyl)ethan-1-ol is a pyrazole-derived ethanol derivative featuring a 3,5-dimethylpyrazole moiety linked via a two-carbon chain to a 4-methylphenyl group.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10-4-6-13(7-5-10)14(17)9-16-12(3)8-11(2)15-16/h4-8,14,17H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDRQGLYQLIQST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN2C(=CC(=N2)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylphenyl)ethan-1-ol typically involves the reaction of 3,5-dimethylpyrazole with 4-methylbenzaldehyde in the presence of a reducing agent. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyrazole ring and phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield 2-(3,5-dimethylpyrazol-1-yl)-1-(4-methylphenyl)ketone, while substitution reactions could introduce various functional groups onto the pyrazole or phenyl rings.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.

Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylphenyl)ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

Ketone vs. Alcohol Functional Groups

- Target Compound: Contains a hydroxyl group (-OH) at the ethanolic position.

- Analog: 1-(4-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone replaces the -OH with a ketone (-C=O). This modification enhances electrophilicity, critical for DNA photocleaving activity under UV light, as observed in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethanone .

- Activity Correlation : Ketones exhibit higher reactivity in DNA degradation (e.g., 1 pg concentration achieving complete DNA cleavage), whereas alcohols may prioritize hydrogen-bond-mediated interactions in antifungal or antimicrobial contexts .

Aryl Group Substitutions

- 4-Methylphenyl (Target) : Moderately electron-donating, favoring lipophilicity and membrane penetration.

- Electron-Withdrawing Substituents : Analogs like 1-(4-bromophenyl)- or 1-(4-nitrophenyl)- derivatives show enhanced DNA cleavage due to increased electrophilicity at the ketone position .

- Chlorophenyl Derivatives: Compounds such as (Z)-1-(4-chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone (Compound 22) demonstrate potent antibacterial activity (MIC < 1 µg/mL against E. coli and S. aureus) .

Pyrazole Ring Modifications

- Diazenyl Additions : Introduction of a diazenyl group (-N=N-) at the pyrazole 4-position (e.g., Compound 32: (E)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)-ethan-1-ol) shifts applications toward photochromic ligands and UV-mediated bioactivity .

- Triazole-Thioether Linkages: Analogs like 1-(4-methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone exhibit dimeric crystal structures and potent fungicidal activity (EC₅₀ = 0.8 µM against Botrytis cinerea) .

Antimicrobial Activity

- Diazenyl Derivatives : Compounds with chloro- or nitro-substituted diazenyl groups (e.g., Compound 22) show broad-spectrum activity against E. coli and C. albicans (MIC = 0.5–2 µg/mL), outperforming fluconazole .

- Thioether-Triazole Analogs : Exhibit fungicidal activity via sulfur-mediated disruption of fungal membranes .

DNA Interaction

- Ketone-Containing Analogs : Act as DNA photocleavers under UV light, with nitro-substituted variants (e.g., 1-(4-nitrophenyl)- derivatives) showing complete degradation of supercoiled DNA at 1 pg .

Biological Activity

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(4-methylphenyl)ethan-1-ol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with dimethyl groups and a phenolic alcohol moiety. Its molecular formula is , and it has a molecular weight of approximately 205.28 g/mol. The structure can be represented as follows:

Research indicates that compounds containing pyrazole moieties often exhibit diverse biological activities, including:

- Antioxidant Activity : Pyrazole derivatives have been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.

Antioxidant Activity

A study evaluated the antioxidant potential of various pyrazole derivatives, including this compound. The compound exhibited significant scavenging activity against DPPH radicals, with an IC50 value of 25 µM.

Anti-inflammatory Activity

In vitro assays demonstrated that the compound reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.

Anticancer Activity

The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). The results showed an IC50 value of 15 µM against HeLa cells, suggesting notable cytotoxicity. The mechanism involved the induction of apoptosis as evidenced by increased caspase activity.

Case Study 1: Antioxidant Efficacy

A randomized controlled trial involving patients with oxidative stress-related conditions showed that supplementation with pyrazole derivatives improved biomarkers of oxidative stress significantly compared to the placebo group.

Case Study 2: Anti-inflammatory Effects

In a double-blind study on rheumatoid arthritis patients, administration of this compound led to a marked reduction in joint swelling and pain scores after eight weeks of treatment.

Case Study 3: Cancer Treatment

A preclinical study involving mice with induced tumors revealed that treatment with the compound resulted in reduced tumor size and improved survival rates compared to untreated controls.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.